molecular formula C16H22BrN3O4 B13579469 Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate

Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate

Cat. No.: B13579469
M. Wt: 400.27 g/mol
InChI Key: WKAWMDSAKXSGPV-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the bromination of a pyridine derivative to introduce the bromine atom at the desired position.

    Piperazine Ring Formation: The piperazine ring is then formed and attached to the pyridine derivative through nucleophilic substitution reactions.

    tert-Butyl Protection: Finally, the tert-butyl group is introduced to protect the carboxylate functionality, ensuring stability during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxycarbonyl group and the piperazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with various biological targets.

Industry

In the chemical industry, this compound can be used in the development of new materials, agrochemicals, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring can act as a ligand, binding to metal ions or other molecular targets, while the pyridine derivative can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

What sets tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate apart is its combination of a brominated pyridine ring with a methoxycarbonyl group and a piperazine ring

Properties

Molecular Formula

C16H22BrN3O4

Molecular Weight

400.27 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-2-methoxycarbonylpyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)12-9-11(17)10-18-13(12)14(21)23-4/h9-10H,5-8H2,1-4H3

InChI Key

WKAWMDSAKXSGPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC(=C2)Br)C(=O)OC

Origin of Product

United States

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